[3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
2-(4-Methoxybenzoyl)-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with methoxybenzoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzoyl)-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzoyl)-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxybenzoyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-(4-Methoxybenzoyl)-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzoyl)-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are used in similar applications, such as in OLEDs.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with applications in organic electronics.
Uniqueness
2-(4-Methoxybenzoyl)-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications, such as in the development of high-efficiency OLEDs and as a potential therapeutic agent.
Properties
Molecular Formula |
C22H18N2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
[3-amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18N2O3S/c1-26-14-9-7-13(8-10-14)20(25)21-19(23)16-11-12-17(24-22(16)28-21)15-5-3-4-6-18(15)27-2/h3-12H,23H2,1-2H3 |
InChI Key |
QRYJSHPUDMUYDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4OC)N |
Origin of Product |
United States |
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